(1-Fluorocycloheptyl)methanesulfonyl chloride
Overview
Description
(1-Fluorocycloheptyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C8H14ClFO2S and a molecular weight of 228.71 g/mol . This compound is characterized by a cycloheptyl ring substituted with a fluorine atom and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of non-nucleophilic bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production methods for (1-Fluorocycloheptyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: (1-Fluorocycloheptyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted cycloheptyl derivatives, alcohols, amines, and sulfonic acids .
Scientific Research Applications
(1-Fluorocycloheptyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1-Fluorocycloheptyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the methanesulfonyl group into other molecules. The fluorine atom on the cycloheptyl ring can influence the compound’s reactivity and stability, affecting the overall reaction mechanism .
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cycloheptyl and fluorine substituents.
Cycloheptanemethanesulfonyl chloride: Similar structure but lacks the fluorine atom.
Fluoromethanesulfonyl chloride: Contains a fluorine atom but lacks the cycloheptyl ring.
Uniqueness: (1-Fluorocycloheptyl)methanesulfonyl chloride is unique due to the presence of both the fluorine atom and the cycloheptyl ring, which can impart distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
(1-fluorocycloheptyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO2S/c9-13(11,12)7-8(10)5-3-1-2-4-6-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXRYVSQOLXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241806 | |
Record name | Cycloheptanemethanesulfonyl chloride, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803565-69-6 | |
Record name | Cycloheptanemethanesulfonyl chloride, 1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803565-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanemethanesulfonyl chloride, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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